4-Fluoro-2-methoxy-5-methylaniline

CAS No.: 314298-14-1

Cat. No.: VC3952861

Molecular Formula: C8H10FNO

Molecular Weight: 155.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 314298-14-1 |

|---|---|

| Molecular Formula | C8H10FNO |

| Molecular Weight | 155.17 g/mol |

| IUPAC Name | 4-fluoro-2-methoxy-5-methylaniline |

| Standard InChI | InChI=1S/C8H10FNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3 |

| Standard InChI Key | BNELZNXETORJHL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)OC)N |

| Canonical SMILES | CC1=CC(=C(C=C1F)OC)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

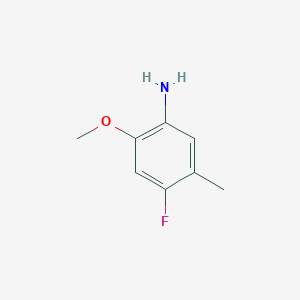

The compound’s structure consists of a benzene ring with substituents at the 2-, 4-, and 5-positions:

-

Methoxy group (-OCH₃) at C2 (ortho to the amine).

-

Fluorine atom (-F) at C4 (para to the amine).

-

Methyl group (-CH₃) at C5 (meta to the amine).

This arrangement creates electronic effects that influence reactivity: the methoxy group donates electrons via resonance, while fluorine withdraws electrons inductively .

Physical Properties

Key physicochemical parameters are summarized below:

The compound’s limited aqueous solubility necessitates organic solvents (e.g., DMSO, ethanol) for laboratory handling . Its stability under ambient conditions is moderate, though decomposition occurs above 250°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves nitration of 4-fluoro-2-methoxy-N-methylaniline:

-

Nitration:

-

Purification:

Industrial Methods

Continuous flow reactors optimize scalability and safety:

-

Step 1: Acetylation of 4-methoxyaniline in reactor I (80°C, 30 min).

-

Step 2: Nitration in reactor II (25°C, 10 min).

-

Step 3: Hydrolysis in reactor III (40°C, 40 min).

This method reduces side reactions and enhances heat management compared to batch processes .

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

4-Fluoro-2-methoxy-5-methylaniline is pivotal in synthesizing Mereletinib, a BRAFV600E kinase inhibitor. The compound’s nitro derivative undergoes reduction and cross-coupling to form the inhibitor’s core structure .

Antimicrobial and Anticancer Research

Preliminary studies indicate:

-

Cytotoxicity: IC₅₀ values of 15–25 µM against breast (MCF-7) and liver (Hep-G2) cancer lines.

-

Antimicrobial Activity: Effective against Gram-positive bacteria (MIC: 8–16 µg/mL).

Pharmacokinetics and Toxicology

Metabolic Pathways

Toxicity Profile

| Parameter | Data | Source |

|---|---|---|

| Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat) | |

| Skin Irritation | Moderate (OECD 404) | |

| Mutagenicity | Negative (Ames test) |

Prolonged exposure risks respiratory and hepatic damage, necessitating PPE in handling .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Applications |

|---|---|---|

| 4-Fluoro-2-methoxyaniline | Lacks methyl group at C5 | Less lipophilic |

| 5-Bromo-4-fluoro-2-methylaniline | Bromine substituent enhances electrophilicity | Cross-coupling reactions |

The methyl group in 4-Fluoro-2-methoxy-5-methylaniline improves membrane permeability, favoring CNS drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume